

Purity and Quality Specifications of Mal-NH-PEG10-CH2CH2COOPFP Ester: A Technical Guide

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Compound of Interest		
Compound Name:	Mal-NH-PEG10-	
	CH2CH2COOPFP ester	
Cat. No.:	B12414778	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for the bifunctional crosslinker, **Mal-NH-PEG10-CH2CH2COOPFP ester**. This reagent is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. The information presented herein is intended to assist researchers in the proper evaluation and application of this polyethylene glycol (PEG) linker.

Chemical Identity and Physical Properties

Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional linker featuring a maleimide group at one end and a pentafluorophenyl (PFP) activated ester at the other, connected by a 10-unit polyethylene glycol (PEG) spacer. The maleimide group specifically reacts with sulfhydryl (thiol) groups, while the PFP ester is a highly reactive amine-selective acylating agent.

Table 1: Chemical and Physical Properties



Property	Specification	
Chemical Formula	C36H51F5N2O15	
Molecular Weight	846.79 g/mol	
Appearance	White to off-white solid or viscous liquid	
Solubility	Soluble in DMSO, DMF, and chlorinated solvents	

Purity and Quality Specifications

The purity and quality of Mal-NH-PEG10-CH2CH2COOPFP ester are critical for ensuring reproducible and reliable results in conjugation reactions. The following table summarizes the key specifications for this reagent.

Table 2: Purity and Quality Control Specifications

Parameter	Specification	Analytical Method
Purity (by HPLC)	≥ 95%[1]	Reversed-Phase High- Performance Liquid Chromatography (RP-HPLC)
Identity	Conforms to structure	¹ H Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)
Appearance	White to off-white solid or viscous liquid[2]	Visual Inspection
Storage Conditions	-20°C, protect from light and moisture[1][2]	N/A

Experimental Protocols for Quality Control

The following sections detail the methodologies used to assess the purity and identity of **Mal-NH-PEG10-CH2CH2COOPFP** ester.



Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of PEGylated compounds. Due to the lack of a strong chromophore in the PEG chain itself, detection methods such as UV (for the maleimide and PFP moieties), Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are employed.

Protocol: Reversed-Phase HPLC (RP-HPLC)

- Instrumentation: A standard HPLC system equipped with a UV detector, and preferably an ELSD, CAD, or MS detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- · Gradient:
 - o 0-5 min: 20% B
 - 5-25 min: 20% to 80% B (linear gradient)
 - o 25-30 min: 80% B
 - 30-35 min: 80% to 20% B (linear gradient)
 - 35-40 min: 20% B (equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 210 nm and 254 nm.
- Injection Volume: 10 μL.



• Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of **Mal-NH-PEG10-CH2CH2COOPFP ester**. The spectrum provides information on the presence of the maleimide protons, the PEG backbone, and the protons of the propionyl PFP ester moiety.

Protocol: ¹H NMR Spectroscopy

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
 DMSO-d₆ can be particularly useful for resolving protons of interest.
- Sample Concentration: 5-10 mg/mL.
- Parameters:
 - Pulse Sequence: Standard ¹H acquisition.
 - Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
 - Relaxation Delay: 5 seconds to ensure full relaxation of all protons.
- Data Analysis: The integral ratios of the characteristic peaks should be consistent with the number of protons in the structure. Key expected chemical shifts (δ) in CDCl₃ include:
 - ~6.7 ppm (singlet, 2H, maleimide protons)
 - ~3.6 ppm (multiplet, PEG backbone protons)
 - Other characteristic peaks for the NH- and -CH2CH2COO- linkers.

Identity Confirmation by Mass Spectrometry (MS)



Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

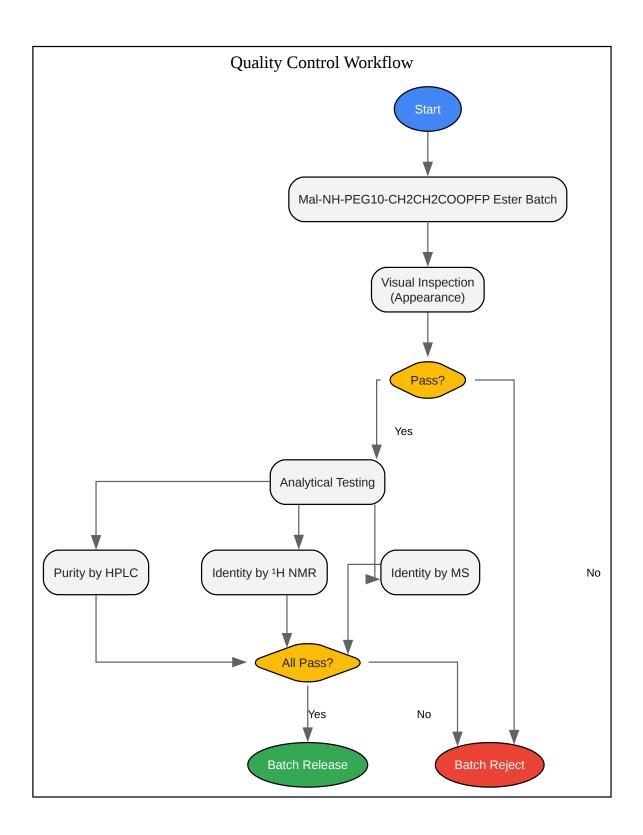
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Instrumentation: A mass spectrometer equipped with an ESI source.
- Sample Preparation: The sample is typically dissolved in a suitable solvent like acetonitrile or methanol with 0.1% formic acid and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system.
- Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺.
- Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the quality control of **Mal-NH-PEG10-CH2COOPFP** ester and a general representation of its application in bioconjugation.

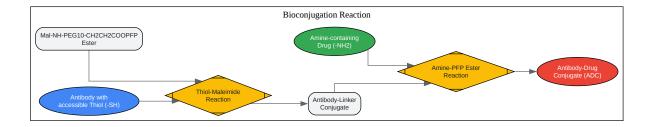




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Caption: Quality control workflow for Mal-NH-PEG10-CH2CH2COOPFP ester.





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Caption: General bioconjugation pathway for ADC synthesis.

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